molecular formula C10H18NO+ B13773636 3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane

3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane

Cat. No.: B13773636
M. Wt: 168.26 g/mol
InChI Key: IWPBJJZMIYNCCR-DTORHVGOSA-N
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Description

3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact. The use of catalysts and advanced purification techniques are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to negatively charged sites on proteins, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
  • 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
  • 3,9,9-Trimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide

Uniqueness

3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane stands out due to its specific structural features, including the quaternary ammonium group and the bicyclic framework. These characteristics confer unique reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18NO+

Molecular Weight

168.26 g/mol

IUPAC Name

(1R,5S)-3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1/t8-,9+

InChI Key

IWPBJJZMIYNCCR-DTORHVGOSA-N

Isomeric SMILES

C[N+]1(C[C@H]2CCC[C@@H](C1)C2=O)C

Canonical SMILES

C[N+]1(CC2CCCC(C1)C2=O)C

Origin of Product

United States

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